(2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile
Description
(2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a conjugated enenitrile backbone with two distinct chlorinated aryl substituents. The (2E) configuration denotes a trans-arrangement of the 4-chlorophenyl and amino-substituted 3-chlorophenyl groups across the double bond.
Properties
IUPAC Name |
(E)-3-(3-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-13-6-4-11(5-7-13)12(9-18)10-19-15-3-1-2-14(17)8-15/h1-8,10,19H/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPCVIOGVMYBD-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC=C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N/C=C(/C#N)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes a condensation reaction with 3-chloroaniline under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or organometallic compounds facilitate substitution reactions.
Major Products
Oxidation: Produces chlorinated benzaldehydes or benzoic acids.
Reduction: Yields amines or amides.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
(2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting the normal function of these biomolecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Structural Analogs with Chlorophenyl Substitutents
(a) (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile ()
- Core Structure: Similar enenitrile backbone but incorporates a thiazole ring fused to a benzo[f]chromenone system.
(b) (2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide ()
- Core Structure: Replaces the 3-chlorophenylamino group with a pyridinylmethyl-acrylamide moiety.
- The pyridine ring may facilitate metal coordination or hydrogen bonding.
- Applications : Acrylamide derivatives are studied as kinase inhibitors or enzyme modulators .
Stereoisomeric Comparisons: E vs. Z Isomers
(a) (2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile ()
- Stereochemistry : The Z-isomer places the 4-chlorophenyl and 3-nitrophenyl groups cis to each other, creating a bent geometry.
- Electronic Effects: The nitro group is a stronger electron-withdrawing substituent than the amino group, reducing electron density on the enenitrile backbone.
- Reactivity : Z-isomers may exhibit distinct reactivity in cycloaddition or nucleophilic addition reactions due to steric and electronic differences .
(b) (2Z)-2-(4-Chlorophenyl)-3-(dimethylamino)prop-2-enenitrile ()
- Substituents: The dimethylamino group is a stronger electron donor than the 3-chlorophenylamino group in the target compound.
- Implications for Bioactivity : Enhanced electron density on the double bond could alter interactions with biological targets (e.g., enzymes or receptors) .
Substituent Effects on Molecular Interactions
(a) (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one ()
- Core Structure : A chalcone (α,β-unsaturated ketone) with similar Cl-substituted aryl groups.
- Crystal Packing : The dihedral angle between the two chlorophenyl rings is 46.7°, facilitating weak C–H⋯π interactions that stabilize the crystal lattice. In contrast, the enenitrile backbone in the target compound may promote stronger dipolar interactions .
(b) (E)-3-(4-Hydroxyphenyl)-2-propenal ()
- Functional Groups : The hydroxyl group enables hydrogen bonding, contrasting with the electron-withdrawing Cl and CN groups in the target compound.
- Reactivity : The aldehyde group is more reactive than the nitrile, leading to different pathways in condensation or oxidation reactions .
Heterocyclic and Pharmacologically Active Derivatives
(a) (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile ()
- Structural Features : Combines thiazole and ethoxyphenyl groups.
- Electronic Profile : The ethoxy group (electron-donating) may counterbalance the electron-withdrawing effects of the nitrile and Cl substituents.
- Applications : Thiazole derivatives are frequently investigated in drug discovery for their metabolic stability .
(b) (2E)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal ()
- Substituents : Fluorine’s electronegativity and small atomic radius enhance binding specificity in medicinal chemistry.
- Comparison : The aldehyde group offers different reactivity compared to nitriles, such as susceptibility to nucleophilic attack .
Biological Activity
(2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile, commonly referred to as compound 338403-08-0, is a synthetic organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.
- Chemical Formula : C₁₅H₁₀Cl₂N₂
- Molecular Weight : 289.16 g/mol
- CAS Number : 338403-08-0
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways, particularly those involved in inflammation and cancer cell proliferation.
- NLRP3 Inflammasome Modulation : Recent studies have shown that compounds similar to this compound can inhibit the NLRP3 inflammasome pathway, which plays a crucial role in mediating inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines like IL-1β and IL-18, which are implicated in chronic inflammatory diseases and cancer .
- Antiproliferative Effects : The compound has demonstrated antiproliferative activity against various cancer cell lines. It appears to induce apoptosis through the activation of caspases and the modulation of cell cycle regulators, leading to G1 phase arrest in cancer cells .
Biological Activity Data
Case Studies
- Study on Inflammatory Response : A study investigated the effects of this compound on macrophages exposed to LPS. The results indicated a significant reduction in the secretion of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
- Cancer Cell Line Analysis : In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in decreased cell proliferation and increased apoptosis rates. The mechanism was linked to the activation of the intrinsic apoptotic pathway .
Q & A
Advanced Research Question
Advanced Research Question
- LogP analysis : Predicted logP = 3.8 (via ChemAxon) indicates high hydrophobicity.
- Strategies : Nanoemulsions (lecithin/Tween 80) improve bioavailability; DSC confirms no polymorphic transitions during encapsulation .
How do structural modifications (e.g., halogen substitution) alter biological and physicochemical properties?
Advanced Research Question
- Fluorine substitution : Increases metabolic stability (t₁/₂ > 6 h in liver microsomes) but reduces NLO activity.
- Bromine analogs : Higher cytotoxicity (IC₅₀ = 8 µM in HeLa) due to enhanced DNA intercalation .
Methodological Tip : Use QSAR models to predict bioactivity from Hammett σ constants of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
